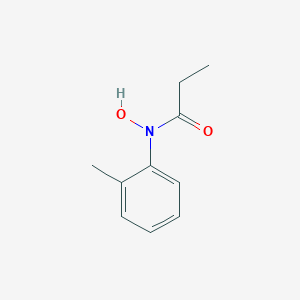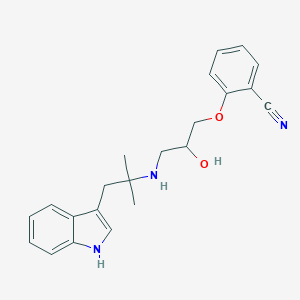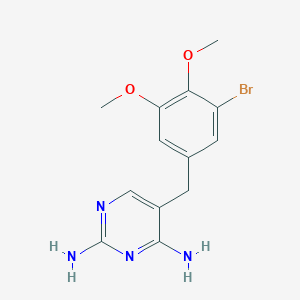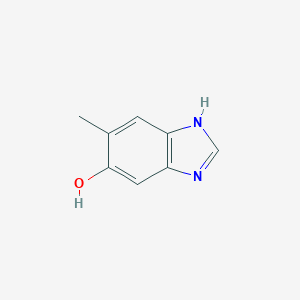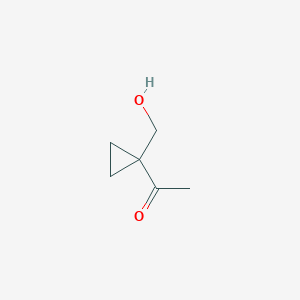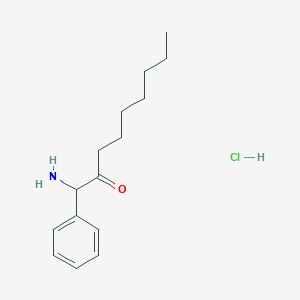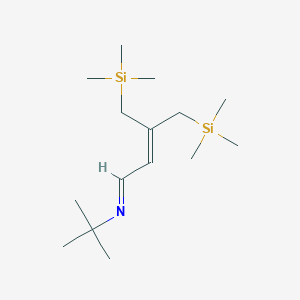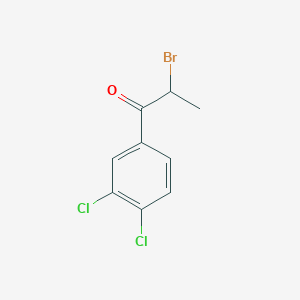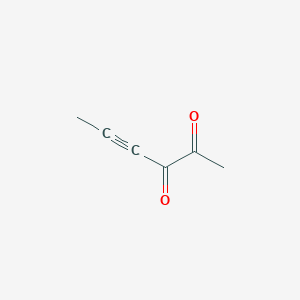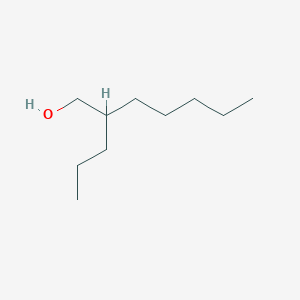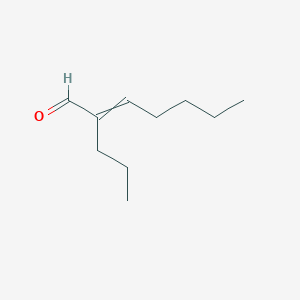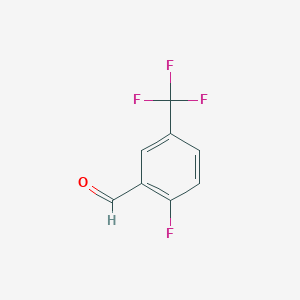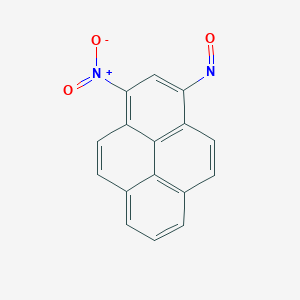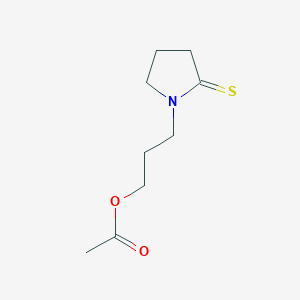
3-(2-Thioxopyrrolidin-1-yl)propyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Thioxopyrrolidin-1-yl)propyl acetate, also known as TPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various biomedical applications. This compound is a thiol-reactive agent that can modify proteins, peptides, and other biological molecules.
Mécanisme D'action
The mechanism of action of 3-(2-Thioxopyrrolidin-1-yl)propyl acetate involves the reaction of the thiol group of cysteine residues in proteins and peptides. This reaction results in the formation of a thioether bond between the modified molecule and the compound. This modification can alter the biological activity of the modified molecule by changing its conformation or interactions with other molecules.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-(2-Thioxopyrrolidin-1-yl)propyl acetate are dependent on the specific protein or peptide that is modified. This compound can alter the enzymatic activity, binding affinity, and stability of the modified molecules. The modifications can also affect the cellular localization and signaling pathways of the modified molecules.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(2-Thioxopyrrolidin-1-yl)propyl acetate in lab experiments is its high reactivity towards thiol groups. This compound can modify proteins and peptides with high efficiency and specificity. Another advantage is its relative ease of synthesis and purification.
One of the limitations of using 3-(2-Thioxopyrrolidin-1-yl)propyl acetate is its potential toxicity towards cells and tissues. This compound can induce oxidative stress and damage to cells, which can affect the biological activity of the modified molecules. Another limitation is the potential for non-specific modifications of other amino acid residues, which can complicate the interpretation of the results.
Orientations Futures
There are many potential future directions for research on 3-(2-Thioxopyrrolidin-1-yl)propyl acetate. One possible direction is the development of new methods for the selective modification of specific cysteine residues in proteins and peptides. Another direction is the use of this compound in the study of protein-protein interactions and signaling pathways. Additionally, the potential use of 3-(2-Thioxopyrrolidin-1-yl)propyl acetate in the development of new therapeutics and diagnostic tools should be explored.
Conclusion:
In conclusion, 3-(2-Thioxopyrrolidin-1-yl)propyl acetate is a thiol-reactive agent that has gained significant attention in the scientific community due to its potential use in various biomedical applications. The synthesis of this compound is relatively simple, and it can modify proteins and peptides with high efficiency and specificity. Although there are some limitations to its use, there are many potential future directions for research on 3-(2-Thioxopyrrolidin-1-yl)propyl acetate, and it holds promise for the development of new therapeutics and diagnostic tools.
Méthodes De Synthèse
The synthesis of 3-(2-Thioxopyrrolidin-1-yl)propyl acetate involves the reaction of 2-thioxopyrrolidine-1-carboxylic acid with 3-bromopropionyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography or recrystallization. The synthesis of this compound is relatively simple and can be achieved with high yield.
Applications De Recherche Scientifique
3-(2-Thioxopyrrolidin-1-yl)propyl acetate has been widely used in various scientific research applications. One of the primary uses of this compound is as a thiol-reactive agent to modify proteins and peptides. This chemical modification can alter the biological activity of the modified molecules and can be used to study their function and interactions.
Propriétés
Numéro CAS |
155106-23-3 |
|---|---|
Nom du produit |
3-(2-Thioxopyrrolidin-1-yl)propyl acetate |
Formule moléculaire |
C9H15NO2S |
Poids moléculaire |
201.29 g/mol |
Nom IUPAC |
3-(2-sulfanylidenepyrrolidin-1-yl)propyl acetate |
InChI |
InChI=1S/C9H15NO2S/c1-8(11)12-7-3-6-10-5-2-4-9(10)13/h2-7H2,1H3 |
Clé InChI |
OONLATJJTHYAHB-UHFFFAOYSA-N |
SMILES |
CC(=O)OCCCN1CCCC1=S |
SMILES canonique |
CC(=O)OCCCN1CCCC1=S |
Synonymes |
2-Pyrrolidinethione, 1-[3-(acetyloxy)propyl]- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



